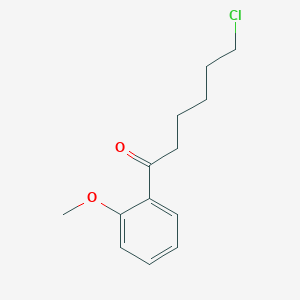

6-Chloro-1-(2-methoxyphenyl)-1-oxohexane

Description

General Overview of ω-Halogenated Aliphatic Chains and Aryl Ketones in Organic Synthesis

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are fundamental intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their preparation is often achieved through classic reactions such as the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.comchemguide.co.uk The introduction of a halogen atom at the terminal (ω) position of a long aliphatic chain attached to the aryl ketone moiety, as seen in ω-halogenated structures, significantly enhances the synthetic utility of the molecule. This terminal halogen acts as a reactive handle, allowing for a variety of subsequent chemical transformations, including nucleophilic substitutions and the formation of carbon-carbon bonds, thereby enabling the construction of more complex molecular architectures.

The reactivity of the halogen in an ω-halogenated aliphatic chain is influenced by its distance from the deactivating effect of the carbonyl group. In the case of a hexanoyl chain, the terminal chlorine atom is sufficiently removed from the ketone to behave much like a primary alkyl halide, making it susceptible to a range of nucleophilic displacement reactions.

Structural Context of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane within Advanced Organic Synthesis

This compound is a bifunctional molecule that incorporates the key features discussed above: an aryl ketone, a methoxyaryl group, and a terminal halogen on an aliphatic chain. The 2-methoxy substitution on the phenyl ring directs incoming electrophiles during its synthesis and influences the conformation and reactivity of the final compound. The six-carbon chain provides a flexible spacer, and the terminal chlorine atom serves as a latent reactive site for further functionalization.

This specific arrangement of functional groups makes this compound a potentially valuable intermediate in multi-step synthetic sequences. For instance, the terminal chlorine could be displaced by a variety of nucleophiles to introduce new functional groups, or it could participate in intramolecular cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.

Research Gaps and Motivations for Investigating this compound

Despite its potential synthetic utility, a thorough review of the scientific literature reveals a significant research gap concerning this compound. While the synthesis of related aryl ketones and halogenated compounds is well-documented, specific studies detailing the synthesis, characterization, and reactivity of this particular molecule are scarce.

The primary motivation for a more in-depth investigation of this compound lies in its potential as a precursor for novel chemical entities. A detailed study of its synthesis would provide insights into the regioselectivity of the Friedel-Crafts acylation with a substituted anisole (B1667542) derivative and a long-chain acyl chloride. Furthermore, a comprehensive exploration of its reactivity, particularly the interplay between the methoxy (B1213986) group, the ketone, and the terminal chlorine, could unveil new synthetic methodologies. The lack of readily available spectroscopic and characterization data for this compound further underscores the need for foundational research to establish its chemical and physical properties.

Below is a table summarizing the key properties of this compound based on available data.

| Property | Value |

| CAS Number | 501083-60-9 |

| Molecular Formula | C₁₃H₁₇ClO₂ |

| Molecular Weight | 240.73 g/mol |

| Monoisotopic Mass | 240.0917075 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Rotatable Bond Count | 7 |

| Hydrogen Bond Acceptor Count | 2 |

| Heavy Atom Count | 16 |

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-(2-methoxyphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO2/c1-16-13-9-5-4-7-11(13)12(15)8-3-2-6-10-14/h4-5,7,9H,2-3,6,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBPMHGYJUGMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455112 | |

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501083-60-9 | |

| Record name | 6-Chloro-1-(2-methoxyphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 6 Chloro 1 2 Methoxyphenyl 1 Oxohexane

Retrosynthetic Analysis of the 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For this compound, the primary disconnections are typically made at the most synthetically accessible bonds.

Two logical disconnections are:

Acyl-Aryl Bond (C-C bond): The bond between the carbonyl carbon and the methoxybenzene ring is a key disconnection point. This is a standard disconnection for aryl ketones, suggesting a Friedel-Crafts type reaction. This approach breaks the molecule down into two primary synthons: a (2-methoxyphenyl)acyl cation and a 6-chlorohexyl anion, or their synthetic equivalents. The practical starting materials would be 2-methoxybenzene (anisole) and a derivative of 6-chlorohexanoic acid, such as 6-chlorohexanoyl chloride.

Carbon-Halogen Bond (C-Cl bond): Another possible disconnection involves the carbon-chlorine bond at the end of the hexanoyl chain. This suggests that the chlorine atom could be introduced in the final steps of the synthesis. This pathway would involve a precursor molecule, such as 6-hydroxy-1-(2-methoxyphenyl)-1-oxohexane, which could then be subjected to a chlorination reaction.

The most common and direct synthetic strategy suggested by this analysis is the acylation of 2-methoxybenzene with a pre-functionalized six-carbon chain.

Classical Synthetic Approaches to ω-Chloro Ketones and Acyl-Aryl Systems

Classical methods for synthesizing ω-chloro ketones and aryl-acyl systems have been well-established for decades and remain fundamental in organic synthesis. These approaches are characterized by their reliance on stoichiometric reagents and often harsh reaction conditions.

Friedel-Crafts Acylation Strategies Employing Hexanoyl Chloride Derivatives

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis tamu.edufrontiersin.org. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), catalyzed by a strong Lewis acid tamu.edu.

To synthesize this compound, this method would involve the reaction of 2-methoxybenzene (anisole) with 6-chlorohexanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) tamu.eduyoutube.com.

Reaction Scheme:

Arene: 2-Methoxybenzene (Anisole)

Acylating Agent: 6-Chlorohexanoyl chloride

Catalyst: Aluminum Chloride (AlCl₃)

The methoxy (B1213986) group (-OCH₃) on the anisole (B1667542) ring is an ortho-, para-directing activator. Therefore, the acylation will yield a mixture of two main products: the ortho-acylated product (the desired this compound) and the para-acylated product (6-Chloro-1-(4-methoxyphenyl)-1-oxohexane). The steric hindrance from the methoxy group at the ortho position can sometimes favor the formation of the para isomer, making separation of the desired ortho product necessary.

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Inert solvent to dissolve reactants. |

| Catalyst | Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) | Activates the acyl chloride to form an acylium ion. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. youtube.com |

| Work-up | Aqueous acid (e.g., HCl) | Decomposes the aluminum chloride-ketone complex. youtube.com |

Acylation Reactions of Methoxybenzene Derivatives with Activated Hexanoic Acid Species

As an alternative to acyl chlorides, which can be highly reactive and moisture-sensitive, carboxylic acids can be used as acylating agents. These reactions often require the carboxylic acid to be "activated" or are performed under conditions that facilitate the formation of the electrophilic acylium ion.

One approach involves using solid acid catalysts, such as zeolites, which are considered greener alternatives to traditional Lewis acids researchgate.netrsc.org. The acylation of anisole with long-chain carboxylic acids, such as hexanoic acid, has been studied over various large-pore zeolites researchgate.net. In the context of synthesizing the target molecule, 6-chlorohexanoic acid would be used.

The reaction is influenced by the type of zeolite, its acidity (Si/Al ratio), and the reaction temperature researchgate.net. These catalysts can be recovered and reused, but the reaction may require higher temperatures compared to classical Friedel-Crafts conditions.

Direct Halogenation Methods and Their Applicability to Precursor Molecules

This strategy involves synthesizing a precursor molecule and then introducing the chlorine atom. A suitable precursor would be 6-hydroxy-1-(2-methoxyphenyl)-1-oxohexane. This precursor could be synthesized via Friedel-Crafts acylation of anisole with 6-hydroxyhexanoyl chloride or ε-caprolactone.

Once the hydroxy ketone precursor is obtained, the terminal hydroxyl group can be converted to a chloride. Standard methods for this transformation include reaction with:

Thionyl chloride (SOCl₂)

Phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅)

Concentrated hydrochloric acid (HCl) under specific conditions researchgate.net

Care must be taken to choose a method that is selective for the primary alcohol and does not interfere with the ketone or the activated aromatic ring. For instance, using thionyl chloride in the presence of a base like pyridine is a common and effective method for this type of conversion.

Modern Catalytic Approaches for Carbon-Carbon and Carbon-Halogen Bond Formation

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, which offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches acs.orgccspublishing.org.cnresearchgate.net.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of Related Structures

While Friedel-Crafts acylation is direct, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming the crucial acyl-aryl bond found in aryl ketones researchgate.netnih.gov. These methods are particularly useful when the substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

Several types of coupling reactions can be envisioned for the synthesis of related aryl ketones:

Suzuki Coupling: This involves the reaction of an arylboronic acid with an acyl halide, catalyzed by a palladium complex. For the target molecule, this could involve the coupling of 2-methoxyphenylboronic acid with 6-chlorohexanoyl chloride.

Heck-type Acylation: Some palladium-catalyzed reactions can achieve the direct acylation of aryl halides with aldehydes, which are then oxidized in situ to the ketone ccspublishing.org.cn.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more economical alternative to palladium and can be used to couple arylboronic acids with alkyl nitriles to form aryl ketones organic-chemistry.org.

These catalytic methods offer significant advantages in terms of substrate scope and reaction mildness. They represent a versatile platform for the synthesis of a wide array of functionalized aryl ketones, including structures related to this compound.

Table 2: Comparison of Synthetic Strategies

| Method | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Direct, uses readily available materials. | Requires stoichiometric Lewis acid, can have regioselectivity issues (ortho/para mixture), harsh conditions. |

| Acylation with Carboxylic Acids | Greener (uses reusable solid acid catalysts). | May require higher temperatures, catalyst deactivation can occur. |

| Direct Halogenation of Precursor | Allows for late-stage functionalization. | Adds steps to the synthesis, requires selective chlorination. |

| Transition Metal Catalysis | Mild conditions, high functional group tolerance, high selectivity. | Catalyst can be expensive (e.g., Palladium), may require synthesis of specific precursors (e.g., boronic acids). |

Enantioselective or Diastereoselective Synthesis Considerations for Related Analogues

The synthesis of specific stereoisomers of this compound, which would be chiral if the hexanoyl chain were to be substituted, presents a significant synthetic challenge. Achieving enantioselectivity or diastereoselectivity in analogues of this compound can be approached through several modern synthetic strategies.

One common approach is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. For instance, an acyl--oxazolidinone derivative could be employed. The chiral auxiliary guides the addition of a nucleophile to the carbonyl group from a less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another powerful strategy is asymmetric catalysis . This involves the use of a chiral catalyst to influence the stereochemistry of the reaction. For the synthesis of chiral ketones, several methods are applicable:

Asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) can establish a chiral center.

Enantioselective alkylation or acylation of a precursor enolate using a chiral phase-transfer catalyst or a chiral ligand-metal complex can also lead to the desired stereoisomer.

Organocatalysis has emerged as a valuable tool for enantioselective transformations. For example, a chiral amine catalyst could be used to promote an enantioselective α-functionalization of the hexanoyl chain before the introduction of the chloro group.

Diastereoselective reductions of related ketone analogues that possess a pre-existing chiral center can be achieved using various reducing agents. The stereochemical outcome is often dictated by the steric environment around the carbonyl group, and models such as the Felkin-Anh or Cram chelation models can be used to predict the major diastereomer. The choice of reducing agent, from bulky hydride reagents to chelation-controlled reducing agents, can significantly influence the diastereomeric ratio.

While specific enantioselective or diastereoselective syntheses for this compound are not extensively documented, the principles outlined above represent the current state-of-the-art for the asymmetric synthesis of chiral ketones and their analogues.

Optimization of Reaction Conditions, Yields, and Green Chemistry Principles in Synthesis

The optimization of synthetic routes to this compound is crucial for improving reaction efficiency, maximizing product yield, and adhering to the principles of green chemistry. The primary synthetic strategies, Friedel-Crafts acylation and Grignard-type reactions, each offer several parameters that can be fine-tuned.

Optimization of Friedel-Crafts Acylation:

In a potential Friedel-Crafts acylation approach, key parameters to optimize include the choice of Lewis acid catalyst, the solvent, reaction temperature, and reaction time.

| Parameter | Conditions Explored | Optimal Condition (Hypothetical) | Expected Yield Range |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂, SnCl₄ | AlCl₃ (1.1 - 1.5 equivalents) | 60-85% |

| Solvent | Dichloromethane, 1,2-dichloroethane, nitrobenzene, carbon disulfide | 1,2-dichloroethane | - |

| Temperature | 0 °C to reflux | Room temperature | - |

| Reaction Time | 1 - 24 hours | 4-6 hours | - |

Green Chemistry Considerations for Friedel-Crafts Acylation: Traditional Friedel-Crafts acylations often use stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, which generate significant waste. Green chemistry approaches aim to mitigate these issues by:

Utilizing milder and recyclable catalysts such as zeolites or metal triflates.

Employing solvent-free reaction conditions or greener solvents like ionic liquids.

Using alternative acylating agents, such as carboxylic acids instead of acyl chlorides, to reduce the formation of corrosive byproducts.

Optimization of Grignard-type Reactions:

For a synthesis involving a Grignard reagent, the critical parameters for optimization include the solvent, temperature, and the rate of addition of the reactants.

| Parameter | Conditions Explored | Optimal Condition (Hypothetical) | Expected Yield Range |

| Solvent | Diethyl ether, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | THF or 2-MeTHF | 70-90% |

| Temperature | -78 °C to room temperature | 0 °C to room temperature | - |

| Addition Rate | Slow, dropwise addition | Slow, dropwise addition | - |

Green Chemistry Considerations for Grignard Reactions: The use of volatile and flammable ether solvents is a major drawback of Grignard reactions. Green chemistry initiatives in this area focus on:

The use of alternative, less hazardous solvents with higher boiling points and lower volatility, such as 2-MeTHF, which can be derived from renewable resources.

Exploring mechanochemical methods, such as ball-milling, which can significantly reduce the amount of solvent required.

Developing one-pot procedures to minimize workup steps and solvent usage.

Analytical Techniques for Purity Assessment and Reaction Monitoring in Synthetic Procedures

A comprehensive suite of analytical techniques is essential for monitoring the progress of the synthesis of this compound, assessing its purity, and confirming its chemical structure.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

Gas Chromatography (GC): For volatile compounds, GC can provide quantitative information about the conversion of reactants to products.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring reactions involving less volatile compounds and for analyzing the composition of complex reaction mixtures.

In-situ Spectroscopic Techniques: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time monitoring of reaction kinetics and the formation of intermediates.

Purity Assessment and Characterization:

Once the synthesis is complete, the purity of this compound must be rigorously assessed, and its structure confirmed using a combination of spectroscopic and chromatographic methods.

| Analytical Technique | Purpose | Expected Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR: Signals corresponding to the aromatic protons of the 2-methoxyphenyl group, the methoxy group protons, and the aliphatic protons of the hexanoyl chain. ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the carbons of the alkyl chain. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the mass of the compound (C₁₃H₁₇ClO₂). The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹), C-O stretching for the methoxy group, and C-Cl stretching vibrations. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | A single major peak under optimized chromatographic conditions would indicate high purity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, purity assessment. | A primary peak corresponding to the target compound, with its mass spectrum confirming the identity. |

| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of carbon, hydrogen, and chlorine should match the calculated values for the molecular formula C₁₃H₁₇ClO₂. |

Mechanistic Investigations of Chemical Transformations Involving 6 Chloro 1 2 Methoxyphenyl 1 Oxohexane

Nucleophilic Substitution Reactions at the Terminal Chloro Position

The terminal chloro group in 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane is situated on a primary carbon, which has profound implications for the mechanism of nucleophilic substitution reactions. The two primary pathways for such reactions are the unimolecular (S(_N)1) and bimolecular (S(_N)2) mechanisms.

The kinetics of nucleophilic substitution reactions are a key indicator of the underlying mechanism. S(_N)2 reactions, being bimolecular, exhibit second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comsavemyexams.com In contrast, S(_N)1 reactions are unimolecular and follow first-order kinetics, with the rate depending solely on the concentration of the substrate. chemicalnote.combyjus.com

For a primary alkyl halide such as the one present in this compound, the S(_N)2 pathway is generally favored due to the low steric hindrance around the electrophilic carbon. chemicalnote.com The transition state of an S(_N)2 reaction involves a pentacoordinate carbon atom, which is readily accessible in primary halides. The S(_N)1 mechanism, on the other hand, proceeds through a carbocation intermediate. byjus.com Primary carbocations are notoriously unstable, making the S(_N)1 pathway energetically unfavorable for this substrate.

The thermodynamic parameters for these reactions also support the prevalence of the S(_N)2 mechanism. The activation energy for an S(_N)2 reaction on a primary halide is significantly lower than that for an S(_N)1 reaction.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Nucleophilic Substitution on a Primary Chloroalkane

| Parameter | S(_N)1 Pathway | S(_N)2 Pathway |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Order of Reaction | First | Second |

| Molecularity | Unimolecular | Bimolecular |

| Activation Energy (ΔG‡) | High | Low |

| Intermediate | Carbocation | None (Transition State) |

| Stereochemistry | Racemization | Inversion of Configuration |

This table illustrates the general characteristics and is not based on experimental data for this compound.

The choice of solvent plays a crucial role in directing the mechanism of nucleophilic substitution reactions. csbsju.edulibretexts.org Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively. csbsju.edulibretexts.org This property stabilizes the carbocation intermediate of the S(_N)1 pathway, thereby promoting this mechanism. csbsju.edulibretexts.org Conversely, polar protic solvents can also solvate the nucleophile, reducing its nucleophilicity and slowing down S(_N)2 reactions. libretexts.orgyoutube.com

Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), possess a dipole moment but lack acidic protons. They are effective at solvating cations but not anions. This leaves the nucleophile relatively "naked" and highly reactive, which accelerates the rate of S(_N)2 reactions. pressbooks.pub Given that this compound is a primary halide, the use of a polar aprotic solvent would strongly favor the S(_N)2 mechanism.

From a stereochemical perspective, S(_N)2 reactions proceed with a backside attack of the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center, if one were present. embibe.comlibretexts.org S(_N)1 reactions, due to the planar nature of the carbocation intermediate, allow for nucleophilic attack from either face, resulting in a racemic mixture of products. libretexts.org

Reactivity Profiles of the Carbonyl Group

The ketone moiety in this compound is a site of rich chemical reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

The carbonyl carbon is sp-hybridized and possesses a partial positive charge due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. numberanalytics.comnumberanalytics.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. The 2-methoxyphenyl group can exert steric hindrance, potentially slowing the approach of bulky nucleophiles. Electronically, the methoxy (B1213986) group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon.

Stereocontrol in these reactions is a critical aspect, especially when the addition of a nucleophile creates a new chiral center. The approach of the nucleophile to the planar carbonyl group can occur from two faces (re and si). In the absence of any chiral influence, a racemic mixture of enantiomers will be formed. However, the use of chiral reagents or catalysts can direct the nucleophile to attack preferentially from one face, leading to an excess of one enantiomer.

The ketone group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)). These reagents deliver a hydride ion (H) to the electrophilic carbonyl carbon.

The mechanism of reduction with these metal hydrides follows the general principle of nucleophilic addition. The hydride ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to yield the corresponding alcohol, 1-(2-methoxyphenyl)hexan-1-ol.

It is important to note that while both NaBH(_4) and LiAlH(_4) can reduce ketones, LiAlH(_4) is a much stronger reducing agent and is also capable of reducing other functional groups that NaBH(_4) would not, such as carboxylic acids and esters.

Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Ring

The 2-methoxyphenyl ring in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring: the methoxy group (-OCH(_3)) and the 1-oxohexyl-6-chloro group.

The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The lone pairs on the oxygen atom can stabilize the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

The 1-oxohexyl-6-chloro group, which is an acyl group, is a deactivating group and a meta-director. The carbonyl group withdraws electron density from the ring through resonance, making the ring less nucleophilic. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

In the case of this compound, the two substituents have opposing directing effects. The powerful activating and ortho-, para-directing nature of the methoxy group generally dominates over the deactivating and meta-directing effect of the acyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group (position 4) is sterically more accessible than the ortho position (position 3), which is flanked by the bulky acyl group. Thus, the major product of an electrophilic aromatic substitution reaction on this substrate is expected to be the one where the electrophile adds to the para position relative to the methoxy group.

Regioselectivity and Electronic Directing Effects of the Methoxy Substituent

The synthesis of this compound itself, typically achieved through a Friedel-Crafts acylation of anisole (B1667542) with 6-chlorohexanoyl chloride, is governed by the powerful directing effect of the methoxy group. vedantu.com The methoxy substituent is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. vedantu.com This directing effect arises from the interplay of two opposing electronic influences:

Mesomeric Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile (the acylium ion). This effect is dominant.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the aromatic ring along the sigma bond. This effect deactivates the ring to some extent, but it is weaker than the resonance effect.

The combination of these effects leads to a significant preference for substitution at the positions ortho and para to the methoxy group. In the case of anisole, acylation leads to a mixture of 2-methoxy and 4-methoxy substituted ketones. vedantu.com However, the para product is often favored due to reduced steric hindrance compared to the ortho position, which is adjacent to the bulky methoxy group.

Table 1: Predicted Regioselectivity in the Friedel-Crafts Acylation of Anisole with 6-Chlorohexanoyl Chloride

| Product Name | Position of Acylation | Expected Yield | Rationale |

| 1-(4-methoxyphenyl)-6-chloro-1-oxohexane | para | Major | Lower steric hindrance allows for easier approach of the electrophile. |

| This compound | ortho | Minor | Steric clash between the incoming acyl group and the methoxy group. |

| 1-(3-methoxyphenyl)-6-chloro-1-oxohexane | meta | Trace/None | The meta position is electronically disfavored by the methoxy group. |

Investigation of Side Reactions and Competing Pathways

While Friedel-Crafts acylation is a robust method for synthesizing aryl ketones, several side reactions and competing pathways can occur, particularly with highly activated substrates like anisole. sigmaaldrich.comgoogle.com

One potential side reaction is polyacylation . Because the product of the initial acylation is still an activated aromatic ring, it could theoretically undergo a second acylation. However, the acyl group is a deactivating group, which makes the product ketone less reactive than the starting anisole. organic-chemistry.org This deactivation generally prevents further substitution, making polyacylation less of a concern than in Friedel-Crafts alkylation. organic-chemistry.orgyoutube.com

Another consideration is the role of the Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.org A stoichiometric amount of the catalyst is often required because it complexes with the carbonyl oxygen of the product ketone. organic-chemistry.org This complexation deactivates the ring and prevents further reactions. Inefficient complexation or the use of sub-stoichiometric amounts of catalyst could potentially lead to other reactions.

Table 2: Potential Side Reactions and Competing Pathways

| Reaction Type | Description |

| Polyacylation | A second acyl group is introduced onto the aromatic ring. This is generally disfavored as the first acyl group deactivates the ring towards further electrophilic substitution. organic-chemistry.org |

| Cleavage of the Methoxy Group | Under harsh Friedel-Crafts conditions (high temperature, excess Lewis acid), the ether linkage of the methoxy group can be cleaved, leading to the formation of a phenolic byproduct. |

| Intermolecular Alkylation | The terminal chloro group on one molecule could potentially alkylate the aromatic ring of another molecule under Friedel-Crafts conditions, leading to polymeric byproducts. This is generally less favorable than intramolecular reactions. |

Intramolecular Cyclization and Rearrangement Reactions Facilitated by the Molecular Architecture

The structure of this compound is ideally suited for intramolecular reactions. The presence of a nucleophilic aromatic ring and an electrophilic center (the terminal carbon bearing the chlorine) on the same molecule, separated by a flexible alkyl chain, allows for intramolecular cyclization.

Specifically, in the presence of a Lewis acid, the compound can undergo an intramolecular Friedel-Crafts alkylation . The Lewis acid would coordinate to the terminal chlorine atom, promoting the formation of a carbocation or a carbocation-like species at the end of the hexanoyl chain. This electrophilic center can then be attacked by the electron-rich methoxy-activated phenyl ring to form a new ring. Given the ortho-position of the acyl chain, the cyclization would likely occur at the 3-position of the benzene (B151609) ring, leading to the formation of a six-membered ring fused to the aromatic core. The expected product would be a tetralone derivative, specifically 5-methoxy-3,4-dihydronaphthalen-1(2H)-one.

Rearrangements, which are a common feature of carbocation chemistry, could potentially occur during this cyclization. khanacademy.org For instance, the initially formed primary carbocation at the end of the chain could undergo a hydride shift to form a more stable secondary carbocation before cyclization. However, the intramolecular nature of the reaction and the proximity of the aromatic nucleophile may favor direct cyclization before rearrangement can occur.

Advanced Spectroscopic and Chromatographic Methods for In-situ Reaction Monitoring and Intermediate Identification

To study the complex transformations of this compound, particularly its intramolecular cyclization, a suite of advanced analytical techniques would be necessary. In-situ monitoring allows for real-time tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic data.

Spectroscopic methods are well-suited for in-situ analysis. For instance, Fourier-transform infrared (FT-IR) spectroscopy could monitor the reaction by observing the disappearance of the C-Cl stretching vibration and changes in the aromatic C-H bending patterns as the cyclization proceeds. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, would be highly informative, showing the disappearance of the signals corresponding to the terminal -CH₂Cl group and the appearance of new aliphatic and aromatic signals corresponding to the cyclized product.

Chromatographic methods are essential for separating and identifying the components of the reaction mixture, including the starting material, the main product, and any side products or intermediates. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would allow for the separation of compounds with different polarities and volatilities, while the mass spectrometer provides crucial information about their molecular weights and fragmentation patterns, aiding in their structural elucidation.

Table 3: Analytical Methods for Reaction Monitoring and Intermediate Identification

| Technique | Application | Information Obtained |

| FT-IR Spectroscopy | In-situ monitoring of functional group changes. | Disappearance of C-Cl stretch, changes in carbonyl (C=O) stretch environment, and shifts in aromatic substitution patterns. |

| NMR Spectroscopy (¹H, ¹³C) | Detailed structural analysis of reactants, products, and stable intermediates. Can be used for kinetic studies. | Chemical shifts and coupling constants confirming the formation of the new ring and the loss of the chloroalkyl chain. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the reaction mixture. | Retention times for quantification; mass spectra for molecular weight determination and structural fragment analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of less volatile or thermally labile compounds. | Similar to GC-MS, but applicable to a wider range of compounds. |

Advanced Spectroscopic Characterization Methodologies for 6 Chloro 1 2 Methoxyphenyl 1 Oxohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing a detailed atom-by-atom map of a molecule's carbon-hydrogen framework. Through the analysis of chemical shifts, spin-spin coupling interactions, and various two-dimensional correlation experiments, a complete structural assignment of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane can be achieved.

Proton (¹H) NMR Spectral Analysis and Spin-Spin Coupling Interactions

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the methoxyphenyl ring are expected to appear in the downfield region, typically between δ 6.8 and 7.8 ppm, due to the deshielding effect of the aromatic ring current and the influence of the methoxy (B1213986) and carbonyl substituents. The methoxy group protons will likely present as a sharp singlet around δ 3.9 ppm.

The aliphatic chain protons will resonate further upfield. The methylene (B1212753) protons adjacent to the carbonyl group (C2-H₂) are expected to be the most downfield of the aliphatic protons, likely appearing as a triplet. The protons on the carbon bearing the chlorine atom (C6-H₂) will also be deshielded, resonating as a triplet. The remaining methylene protons (C3-H₂, C4-H₂, C5-H₂) will produce a complex multiplet pattern in the intermediate aliphatic region.

Spin-spin coupling between adjacent non-equivalent protons will provide crucial information about the connectivity of the aliphatic chain. The multiplicity of each signal (singlet, doublet, triplet, etc.) is determined by the number of neighboring protons, following the n+1 rule. For instance, the triplet observed for the C2-H₂ protons would arise from coupling with the two adjacent C3-H₂ protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.8 | Multiplet | 7.0 - 8.0 |

| OCH₃ | ~3.9 | Singlet | N/A |

| COCH₂ (C2-H₂) | Triplet | ~7.2 | |

| CH₂ (C3-H₂) | Multiplet | ||

| CH₂ (C4-H₂) | Multiplet | ||

| CH₂ (C5-H₂) | Multiplet | ||

| CH₂Cl (C6-H₂) | Triplet | ~6.8 |

Note: Predicted values are based on empirical data for similar functional groups and molecular fragments.

Carbon-13 (¹³C) NMR Spectral Analysis and DEPT Experiments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C1) is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm, with the carbon attached to the methoxy group being the most downfield in this region.

The aliphatic carbons will appear in the upfield region of the spectrum. The carbon bearing the chlorine atom (C6) will be deshielded compared to a standard alkane carbon, likely appearing around δ 40-50 ppm. The methylene carbons of the hexanoyl chain will have characteristic shifts, with the carbon adjacent to the carbonyl (C2) being more downfield than the others.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, will show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, will be absent in DEPT spectra. This information is invaluable for the unambiguous assignment of each carbon signal.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C=O (C1) | 190 - 200 | Absent |

| Aromatic C-O | 155 - 160 | Absent |

| Aromatic C-H | 110 - 135 | Positive |

| Aromatic C-C=O | 130 - 140 | Absent |

| OCH₃ | 55 - 60 | Positive |

| CH₂Cl (C6) | 40 - 50 | Negative |

| COCH₂ (C2) | 35 - 45 | Negative |

| CH₂ (C3, C4, C5) | 20 - 35 | Negative |

Note: Predicted values are based on empirical data for similar functional groups and molecular fragments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are powerful for establishing detailed correlations between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, allowing for the tracing of the entire spin system of the aliphatic chain and the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, providing a definitive link between the ¹H and ¹³C NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the aliphatic chain to the aromatic ring via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which can be vital for determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For an aryl ketone, this band typically appears in the region of 1685-1665 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

Characterization of C-Cl and Aromatic Ether Vibrational Modes

Other key vibrational modes will also be present in the IR spectrum. The stretching vibration of the carbon-chlorine (C-Cl) bond in the alkyl chain is expected to produce a moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

The aromatic ether linkage will give rise to characteristic C-O stretching vibrations. A strong, sharp band corresponding to the aryl-alkyl ether asymmetric C-O-C stretch is expected around 1275-1200 cm⁻¹, while the symmetric stretch will appear at a lower frequency, approximately 1075-1020 cm⁻¹. Aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations will appear as stronger bands just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1685 - 1665 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Note: Predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-resolution mass spectrometry is crucial for determining the precise molecular formula of a compound from its exact mass. For this compound, with a chemical formula of C13H17ClO2, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared against the theoretical masses of potential formulas, allowing for an unambiguous assignment. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly employed for such measurements.

Table 1: Theoretical Isotopic Mass Distribution for C13H17ClO2

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M] | 240.0917 | 100.0 |

| [M+1] | 241.0951 | 14.2 |

This table presents the predicted isotopic distribution for the molecular ion of this compound. The presence of the chlorine atom results in a characteristic [M+2] peak with an abundance of approximately one-third of the monoisotopic [M] peak.

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the molecular ion ([C13H17ClO2]+) would be expected to undergo characteristic fragmentation pathways, primarily driven by the cleavage of bonds adjacent to the carbonyl group and the methoxy-substituted phenyl ring.

Plausible Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alkyl chain, leading to the formation of a stable acylium ion.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the carbonyl oxygen can occur, followed by the elimination of a neutral alkene.

Loss of Functional Groups: Fragmentation involving the loss of the chlorine atom or the methoxy group can also be observed.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 135.0446 | [C8H7O2]+ | Acylium ion from cleavage of the C(O)-alkyl bond |

| 107.0497 | [C7H7O]+ | Loss of CO from the acylium ion |

| 92.0626 | [C6H4O]+ | Further fragmentation of the methoxyphenyl moiety |

This table outlines the expected major fragment ions that would be observed in a tandem mass spectrometry experiment, providing valuable information for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The key chromophores in this compound are the methoxy-substituted benzene (B151609) ring and the carbonyl group.

The presence of the aromatic ring is expected to give rise to characteristic absorption bands corresponding to π → π* transitions. The carbonyl group will exhibit a weaker n → π* transition at a longer wavelength. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the π → π* absorption bands of the benzene ring due to its electron-donating nature.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 200-280 | Methoxyphenyl group |

This table summarizes the anticipated electronic transitions and their corresponding absorption regions for the title compound based on the constituent chromophores.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis (if suitable single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique requires the growth of a high-quality single crystal of the compound. If suitable crystals of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.

This analysis would unequivocally confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystal lattice. Key structural features that could be elucidated include the planarity of the methoxyphenyl group, the conformation of the hexanoyl chain, and the orientation of the chloro substituent. Furthermore, intermolecular interactions such as hydrogen bonding or van der Waals forces that dictate the crystal packing could be identified.

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Describes the symmetry of the crystal lattice. |

| Atomic Coordinates | Provides the precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Confirms the molecular geometry. |

| Torsional Angles | Defines the conformation of flexible parts of the molecule. |

This table highlights the critical structural parameters that can be determined through a successful X-ray crystallographic study.

Theoretical and Computational Chemistry Approaches to 6 Chloro 1 2 Methoxyphenyl 1 Oxohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energy Minima

The structural flexibility of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane arises from the rotation around several single bonds, particularly the bond connecting the phenyl ring to the carbonyl group and the bonds within the hexanoyl chain. Density Functional Theory (dft) is a widely used computational method to explore the potential energy surface of a molecule and identify its most stable three-dimensional arrangements, or conformers.

By systematically rotating key dihedral angles and performing geometry optimizations, DFT calculations can locate various energy minima. These calculations, often performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), reveal the relative stability of different conformers. The most stable conformer corresponds to the global energy minimum, which is the most likely structure the molecule will adopt. Factors influencing conformational preference include steric hindrance between the methoxy (B1213986) group and the hexanoyl chain, as well as potential weak intramolecular interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT (Note: Data is illustrative and based on theoretical principles.)

| Conformer | Key Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 0.00 | 75.3 |

| 2 | 65.2° | 1.25 | 15.1 |

| 3 | -68.9° | 1.48 | 9.6 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

For this compound, the MEP map would reveal regions of negative electrostatic potential (typically colored red or orange) and regions of positive potential (colored blue). The most negative potential would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, indicating a site susceptible to electrophilic attack. The hydrogen atoms of the phenyl ring and the aliphatic chain would exhibit positive potential. The area around the chlorine atom would show a region of slight negative to neutral potential, reflecting its electronegativity but also its polarizability.

Frontier Molecular Orbital (FMO) Theory Applications to Anticipate Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl ring, while the LUMO would be centered on the carbonyl group and the C-Cl bond, suggesting that these are the most probable sites for nucleophilic and electrophilic interactions, respectively.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Data is illustrative and based on theoretical principles.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.92 |

| HOMO-LUMO Gap | 5.93 |

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations are excellent for studying static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, especially in a solution phase. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and interactions with solvent molecules.

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule flexes and folds in a more realistic environment. It would show the transitions between different low-energy conformers and the timescale on which these changes occur. Furthermore, simulations can detail the specific interactions between the solute and solvent, such as the formation of hydrogen bonds (if applicable) and van der Waals interactions, which can significantly influence the molecule's preferred conformation and reactivity.

Ab initio and DFT-Based Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structure. Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, one can calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. These predicted shifts for both ¹H and ¹³C nuclei can be compared with experimental data to validate the computed structure.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the characteristic C=O stretch of the ketone, the C-O stretch of the methoxy group, and the C-Cl stretch.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Selected Atoms (Note: Data is illustrative and based on theoretical principles. TMS is used as a reference.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 199.8 |

| Methoxy Carbon (-OCH₃) | - | 55.9 |

| Methoxy Protons (-OCH₃) | 3.88 | - |

| Carbon bonded to Cl (-CH₂Cl) | - | 45.1 |

| Protons on C bonded to Cl (-CH₂Cl) | 3.57 | - |

Table 4: Predicted Major IR Frequencies and Vibrational Mode Assignments (Note: Data is illustrative and based on theoretical principles.)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3050-2850 | C-H (Aromatic and Aliphatic) Stretch |

| 1685 | C=O (Carbonyl) Stretch |

| 1590 | C=C (Aromatic) Stretch |

| 1250 | C-O (Aryl Ether) Stretch |

| 750 | C-Cl (Alkyl Halide) Stretch |

Computational Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, a common reaction to investigate would be nucleophilic substitution at the carbon bearing the chlorine atom. Computational methods can map out the entire reaction coordinate, from reactants to products, by locating the crucial transition state (TS) structure—the highest energy point along the reaction pathway.

Table 5: Hypothetical Energy Profile for an SN2 Reaction of this compound with OH⁻ (Note: Data is illustrative and based on theoretical principles.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + OH⁻) | 0.0 |

| Transition State | +22.5 |

| Products (Alcohol + Cl⁻) | -15.8 |

Elucidation of Reaction Pathways and Energy Barriers

The elucidation of reaction pathways and the calculation of associated energy barriers are fundamental applications of computational chemistry. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. This process allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of reaction kinetics.

For this compound, potential reactions of interest could include nucleophilic substitution at the carbon bearing the chlorine atom, reactions involving the carbonyl group, or intramolecular cyclization reactions. A computational study would model these potential pathways, providing detailed geometric parameters of all stationary points and calculating the Gibbs free energy of activation for each step. Such data is instrumental in predicting the most likely reaction mechanism under given conditions.

Table 1: Hypothetical Data Points from a Computational Study on a Reaction Pathway

| Species | Method/Basis Set | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | DFT/B3LYP/6-31G(d) | 0.00 | 0.00 |

| Transition State 1 | DFT/B3LYP/6-31G(d) | +25.4 | +24.8 |

| Intermediate | DFT/B3LYP/6-31G(d) | -5.2 | -4.9 |

| Transition State 2 | DFT/B3LYP/6-31G(d) | +15.8 | +16.1 |

| Product | DFT/B3LYP/6-31G(d) | -12.7 | -13.0 |

Note: The data in this table is illustrative and does not represent actual published findings for this compound.

Despite the potential for such insightful analysis, no published research has performed these calculations for this compound.

Solvation Models in Computational Studies of Solution-Phase Reactions

Reactions are most often carried out in a solvent, and the interaction between the solute (the reacting molecules) and the solvent can significantly influence reaction rates and mechanisms. Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as explicit or implicit.

Explicit solvation models involve including a number of individual solvent molecules in the calculation, providing a highly detailed, microscopic view of solvation. This approach is computationally very expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to capture the bulk effects of the solvent.

The choice of solvation model is critical for accurately predicting the behavior of this compound in solution. The polarity of the molecule would be expected to change significantly along a reaction coordinate, for instance, in a substitution reaction where a chloride ion departs. An appropriate solvation model would be necessary to correctly calculate the energy barriers and the stability of charged or highly polar intermediates in solution.

Table 2: Common Implicit Solvation Models and Their Parameters

| Model Name | Typical Application | Key Parameter |

| Polarizable Continuum Model (PCM) | General purpose for various solvents | Dielectric Constant |

| Solvation Model based on Density (SMD) | Universal model for any solvent | Multiple solvent descriptors |

| Conductor-like Screening Model (COSMO) | Polar solvents and ionic species | Dielectric Constant |

Note: This table lists common models that would be applicable to studies of this compound, but no such application has been documented.

The absence of any computational studies on this compound means that its behavior in different solvents, and the energetic consequences of solvation on its potential reactions, have not been theoretically characterized.

Derivatization Strategies and Synthetic Utility of 6 Chloro 1 2 Methoxyphenyl 1 Oxohexane

Modification of the ω-Chloro Group for Further Functionalization

The terminal chloro group on the hexane chain serves as a key handle for introducing a variety of functional groups through several reaction pathways. As a primary alkyl halide, it is particularly amenable to nucleophilic substitution and can be activated for cross-coupling reactions.

Substitution with Various Nucleophiles to Introduce Heteroatoms or Carbon Chains

The primary chloride is an excellent electrophile for SN2 reactions. This allows for the direct displacement of the chloride ion by a wide array of nucleophiles, leading to the introduction of diverse heteroatoms or the extension of the carbon skeleton. The general mechanism involves the backside attack of the nucleophile on the carbon atom bonded to the chlorine, resulting in the inversion of stereochemistry if the center were chiral.

Common nucleophiles that can be employed include:

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can be used to synthesize primary, secondary, and tertiary amines, respectively. Azide ions (N₃⁻) are effective for introducing an azido group, which can subsequently be reduced to a primary amine or used in click chemistry.

Oxygen Nucleophiles: Hydroxide or alkoxide ions can yield the corresponding primary alcohol or ether.

Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the chloride to form thioethers.

Carbon Nucleophiles: Cyanide ions (CN⁻) provide a straightforward method for extending the carbon chain by one carbon, yielding a nitrile. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

The table below illustrates the potential products from the reaction of 6-Chloro-1-(2-methoxyphenyl)-1-oxohexane with various nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R-NH₂ | Secondary Amine |

| Azide | Sodium Azide (NaN₃) | Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

Cross-Coupling Reactions at the Halogenated Terminus

Palladium- or nickel-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While aryl halides are more common substrates, the use of primary alkyl chlorides in such reactions is well-established. Reactions like Suzuki, Kumada, or Negishi coupling could potentially be applied to the halogenated terminus of this compound. These reactions typically require a transition metal catalyst (e.g., a palladium or nickel complex) and a main group organometallic reagent.

For instance, a Suzuki coupling would involve the reaction of the alkyl chloride with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, effectively elongating the alkyl chain with a desired substituent. The choice of catalyst and reaction conditions is crucial to prevent side reactions like β-hydride elimination.

| Cross-Coupling Reaction | Coupling Partner | Metal Catalyst | Resulting Bond |

| Suzuki | Organoboron reagent (R-B(OR)₂) | Palladium | C-C |

| Kumada | Grignard reagent (R-MgBr) | Nickel or Palladium | C-C |

| Negishi | Organozinc reagent (R-ZnCl) | Palladium | C-C |

Intramolecular Cyclization Reactions Leading to Ring Systems

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions to form various ring systems. One common strategy is intramolecular Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the terminal alkyl chloride can be activated to alkylate the electron-rich methoxyphenyl ring, leading to the formation of a tetralone derivative. The regioselectivity of this reaction would be directed by the activating methoxy (B1213986) group.

Alternatively, if the ketone is first transformed into a nucleophile, cyclization can occur at the chloro-terminus. For example, reduction of the ketone to an alcohol, followed by deprotonation with a base, would generate an alkoxide. This internal nucleophile could then displace the chloride via an intramolecular Williamson ether synthesis to form a substituted tetrahydrofuran or tetrahydropyran ring, depending on the reaction conditions and the conformation of the chain.

Transformations of the Ketone Functionality into Diverse Organic Groups

The ketone moiety provides a second reactive center for a different set of chemical transformations, allowing for the synthesis of alcohols, imines, oximes, and other derivatives.

Stereoselective Reduction to Alcohols

The carbonyl group of the ketone can be readily reduced to a secondary alcohol. Simple reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would effectively produce the corresponding racemic alcohol, 6-chloro-1-(2-methoxyphenyl)hexan-1-ol.

For applications where stereochemistry is important, stereoselective reduction methods can be employed to produce a single enantiomer of the alcohol. This is typically achieved using chiral reducing agents or catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source, is a well-established method for the enantioselective reduction of ketones to alcohols. The choice of the (R) or (S) catalyst determines which enantiomer of the alcohol is formed.

| Reagent / Method | Stereochemical Outcome | Product |

| Sodium Borohydride (NaBH₄) | Racemic | (±)-6-chloro-1-(2-methoxyphenyl)hexan-1-ol |

| (R)-CBS Catalyst / BH₃ | Enantioselective | (S)-6-chloro-1-(2-methoxyphenyl)hexan-1-ol |

| (S)-CBS Catalyst / BH₃ | Enantioselective | (R)-6-chloro-1-(2-methoxyphenyl)hexan-1-ol |

Formation of Nitrogen-Containing Derivatives (e.g., Imines, Oximes, Hydrazones)

The ketone functionality undergoes condensation reactions with primary amines and related compounds to form various C=N double bond-containing derivatives. These reactions are typically acid-catalyzed and proceed via the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) yields an imine. This reaction is generally reversible.

Oximes: Reaction with hydroxylamine (NH₂OH) forms an oxime. Oximes are generally more stable than imines and can exist as E/Z isomers. ijprajournal.comresearchgate.net

Hydrazones: Reaction with hydrazine (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones. nih.gov These are often stable, crystalline solids.

These transformations are valuable for introducing nitrogen into the molecular structure and can serve as intermediates for further reactions. For instance, imines can be reduced to secondary amines, and oximes can undergo the Beckmann rearrangement to form amides.

Rearrangement Reactions Involving the Carbonyl Group

The ketone carbonyl group in this compound is susceptible to several classical rearrangement reactions, which can be employed to transform the carbon skeleton and introduce new functionality. One of the most prominent of these is the Baeyer–Villiger oxidation.

Baeyer–Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. wikipedia.org The reaction involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. The regioselectivity of this rearrangement is predictable and depends on the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migratory preference is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two migrating groups are the 2-methoxyphenyl group (an aryl group) and the 5-chloropentyl group (a primary alkyl group). Based on the migratory aptitude, the 2-methoxyphenyl group is expected to migrate preferentially over the primary alkyl chain. This would lead to the formation of 5-chloropentyl 2-methoxybenzoate as the primary product. This transformation effectively converts the ketone into an ester, offering a pathway to benzoic acid derivatives or 5-chloropentanol upon subsequent hydrolysis.

Table 1: Potential Rearrangement Reactions of the Carbonyl Group This table presents a hypothetical application of known chemical reactions to this compound based on its functional groups.

| Reaction Name | Reagent(s) | Predicted Major Product |

|---|---|---|

| Baeyer–Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | 5-chloropentyl 2-methoxybenzoate |

Beckmann Rearrangement: While the Baeyer-Villiger oxidation is a direct reaction of the ketone, the carbonyl group can be first converted into an oxime by treatment with hydroxylamine. This oxime derivative can then undergo an acid-catalyzed Beckmann rearrangement. In this reaction, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, forming an amide. Given the two possible stereoisomers of the oxime, a mixture of products could be formed. However, if the 2-methoxyphenyl group migrates, the resulting product would be N-(5-chloropentyl)benzamide. Conversely, migration of the 5-chloropentyl group would yield N-(2-methoxyphenyl)-6-chlorohexanamide. The latter is often favored in the rearrangement of aryl alkyl ketoximes.

Reactions Involving the Methoxyaryl Ring for Expanded Chemical Diversity

The 2-methoxyphenyl ring is another key site for derivatization, allowing for the introduction of new substituents or modification of the existing methoxy group to significantly expand the chemical diversity of the molecular scaffold.

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr) reactions. This electronic influence makes the aromatic ring significantly more nucleophilic than benzene (B151609) itself, facilitating reactions with a wide range of electrophiles. In this compound, the positions ortho and para to the methoxy group are activated. The para position (C5) and the other ortho position (C3) are the most likely sites for substitution. The existing acyl group at C1 may provide some steric hindrance to the C3 position.

Common SEAr reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂), likely at the para position.

Halogenation: Employing reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to install a bromine atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃.

Nucleophilic aromatic substitution (SNAr) on this ring is generally not feasible as the ring is electron-rich. SNAr typically requires the presence of strong electron-withdrawing groups, which are absent here.

The methoxy group itself can be chemically altered. The most common transformation is ether cleavage (demethylation) to unveil the corresponding phenol. This is a crucial step in the synthesis of many natural products and pharmaceutical agents. Standard reagents for this purpose include strong protic acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 2-hydroxyphenyl ketone is a valuable intermediate, as the phenolic hydroxyl group can participate in further reactions, such as O-alkylation, O-acylation, or serving as a directing group for subsequent cyclization reactions.

Synthesis of Complex Polycyclic, Heterocyclic, or Macrococyclic Structures Using this compound as a Key Intermediate

The dual reactivity of this compound makes it an excellent precursor for the synthesis of fused ring systems. The chloroalkyl chain can act as an electrophile, while the aryl ketone moiety can function as a nucleophile (at the aromatic ring) or an electrophile (at the carbonyl carbon).

Intramolecular Friedel-Crafts Alkylation: A powerful application is the acid-catalyzed intramolecular Friedel-Crafts alkylation. organic-chemistry.org In the presence of a strong Lewis acid like AlCl₃, the terminal chloroalkane can be activated to form a carbocationic species that is subsequently attacked by the electron-rich methoxyaryl ring. This cyclization would lead to the formation of a six-membered ring fused to the aromatic core, resulting in a tetralone derivative (specifically, a methoxy-substituted 1-tetralone). nih.govrsc.orgsemanticscholar.org Such structures are common motifs in biologically active compounds.